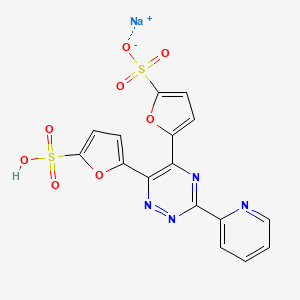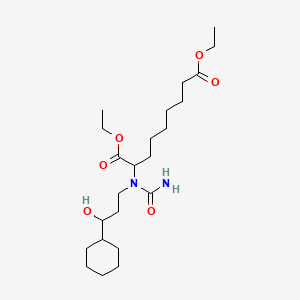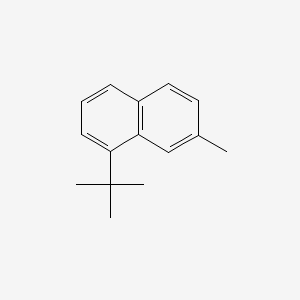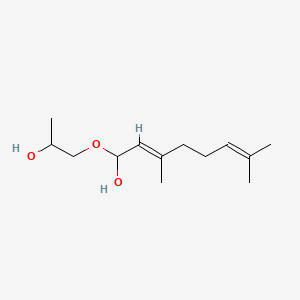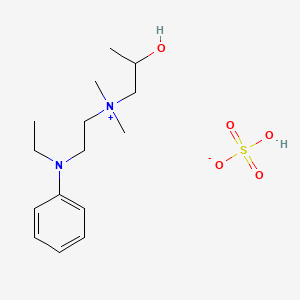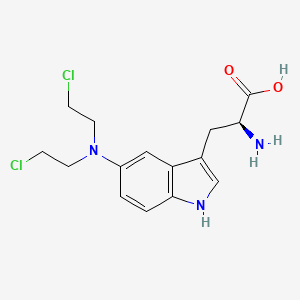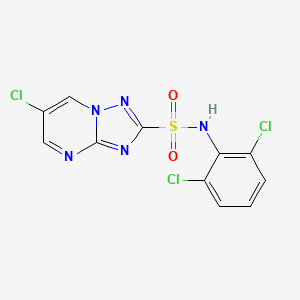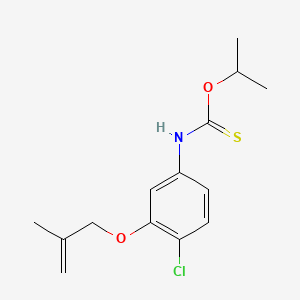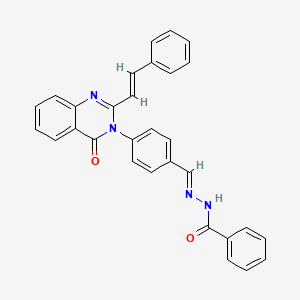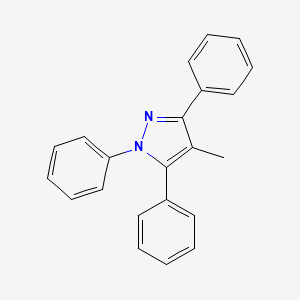![molecular formula C15H22O B12689465 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene CAS No. 85721-29-5](/img/structure/B12689465.png)
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a complex organic compound with the molecular formula C15H22O It is characterized by its unique tetracyclic structure, which includes an oxirane ring fused to a decahydro-naphthalene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Decahydro-naphthalene Core: This step involves the hydrogenation of naphthalene to form decahydro-naphthalene.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, often using allyl bromide and a suitable base.
Formation of the Oxirane Ring: The final step involves the formation of the oxirane ring through an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The allyl group can undergo substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or borane (BH3) are employed for substitution reactions.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated or boronated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The allyl group can also participate in reactions that modulate the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene: Lacks the allyl group, resulting in different reactivity and applications.
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]furan: Contains a furan ring instead of an oxirane ring, leading to different chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
85721-29-5 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
4-methyl-11-prop-2-enyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C15H22O/c1-3-4-9-5-10-6-11(9)13-8-15(2)14(16-15)7-12(10)13/h3,9-14H,1,4-8H2,2H3 |
InChI-Schlüssel |
FUMIEXJMOTUCGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3C4CC(C3CC1O2)CC4CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


